molecular formula C24H26N2O2S B2978487 2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034241-98-8

2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2978487
CAS RN: 2034241-98-8
M. Wt: 406.54
InChI Key: MXHYUCGNMFWNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as IQPE-072, is a novel compound that has gained significant attention in scientific research. It belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Anticancer Applications

Compounds with quinoline and pyrrolidine moieties, such as the one you're interested in, have been synthesized and evaluated for their anticancer properties. For instance, a study on anilino-3H-pyrrolo[3,2-f]quinoline derivatives highlighted their significant antiproliferative activity. These compounds act by intercalating with DNA and inhibiting DNA topoisomerase II, leading to cell cycle arrest and potential apoptosis induction (L. D. Via et al., 2008).

Catalytic Behavior in Polymerization

The structural motifs found in similar compounds have been utilized in the synthesis of metal complexes with potential applications in catalysis. For example, iron and cobalt complexes bearing quinoxalinyl-iminopyridines show promising catalytic activities towards ethylene reactivity, including oligomerization and polymerization (Wen‐Hua Sun et al., 2007).

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies using similar compounds. A comparative study on conventional and ultrasound-assisted synthesis of quinoxaline derivatives demonstrated the advantages of ultrasound irradiation, such as reduced reaction times and improved yields (A. Abdula et al., 2018).

DNA Interaction Studies

The interaction with DNA is a critical aspect of the research on compounds with similar structures. These studies aim to understand the binding mechanisms and potential for targeting specific DNA sequences, which is vital for designing drugs with targeted anticancer activity.

Spectroscopic and Photophysical Properties

Investigations into the electronic absorption, excitation, and fluorescence properties of related compounds in various solvents have provided insights into their photophysical behavior. This research is essential for potential applications in designing fluorescent probes or materials for optoelectronic devices (I. A. Z. Al-Ansari, 2016).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-17(2)29-21-10-8-18(9-11-21)15-23(27)26-14-12-20(16-26)28-22-7-3-5-19-6-4-13-25-24(19)22/h3-11,13,17,20H,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHYUCGNMFWNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylthio)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

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